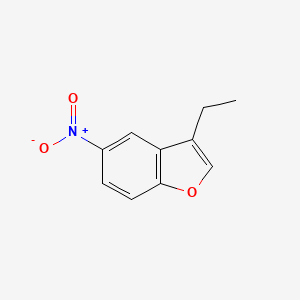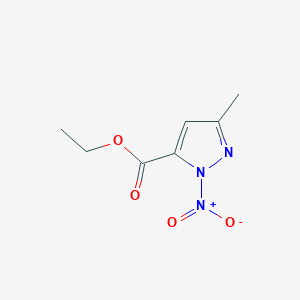![molecular formula C8H8N2O3S2 B12892873 2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
2-(Methylthio)benzo[d]oxazole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)benzo[d]oxazole-6-sulfonamide is a chemical compound with the molecular formula C8H7NOS It is known for its unique structure, which includes a benzoxazole ring substituted with a methylthio group and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-6-sulfonamide typically involves the reaction of 2-aminothiophenol with carbon disulfide to form 2-mercaptobenzothiazole. This intermediate is then oxidized to form 2-(Methylthio)benzo[d]oxazole. The sulfonamide group is introduced through a sulfonation reaction using chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)benzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
2-(Methylthio)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)benzoxazole
- 2-(Methylthio)benzo[d]thiazole
- 2-(Methylthio)benzo[d]imidazole
Uniqueness
2-(Methylthio)benzo[d]oxazole-6-sulfonamide is unique due to the presence of both the methylthio and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8N2O3S2 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-8-10-6-3-2-5(15(9,11)12)4-7(6)13-8/h2-4H,1H3,(H2,9,11,12) |
Clé InChI |
DJGOGFRLKYASFP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)

![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B12892802.png)







![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)

